サルビノリンAプロピオン酸エステル

説明

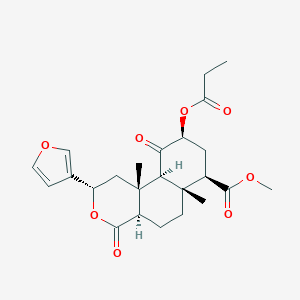

Salvinorin A propionate is a selective partial agonist at κ1-opioid receptors (KOR) with a Ki value of 32.6 nM. It inhibits adenylate cyclase (EC50 = 4.7 nM) in HEK293 cells transfected with human KOR. It is selective for KORs over µ, δ, and ORL-1 opioid receptors and has no effect at serotonin, dopamine, muscarinic, or adrenergic receptors. In mice, salvinorin A propionate (13 µg, i.c.v.) reduces nociceptive responses in a radiant heat tail-flick assay, though not as potently as salvinorin A.

科学的研究の応用

「divinorin propionate」または「Salvinorin A Propionate」としても知られる「サルビノリンAプロピオン酸エステル」の科学研究における応用について調査しました。しかし、この特定の化合物の応用に関する情報は限られています。 この化合物は、ケイマンケミカルによってリストされており、研究環境で使用される可能性があることを示唆していますが、詳細な応用は提供されていません .

サルビノリンAに基づく潜在的な応用

「サルビノリンAプロピオン酸エステル」はサルビノリンAの誘導体であるため、親化合物の既知の用途に基づいて潜在的な応用を推測できます。

鎮痛作用

サルビノリンAは、カッパオピオイド受容体に対する作用により、潜在的な鎮痛剤として提案されてきました .

抗炎症効果

前臨床試験では、サルビノリンAは抗炎症作用を持つ可能性があることが示されています .

神経保護薬

サルビノリンAは、神経保護剤として役立つ可能性があることを示唆する証拠があります .

オピオイド危機の軽減

カッパオピオイド受容体に対する選択性により、サルビノリンAは、通常オピオイドに見られる窒素を含まないため、オピオイド危機に対処するための有望な候補と考えられています .

神経変性研究

「サルビノリンAプロピオン酸エステル」とは直接関係ありませんが、プロピオン酸はパーキンソン病モデルなど、神経変性に対する影響について研究されています .

局在研究

作用機序

Target of Action

Salvinorin A Propionate, also known as Divinorin Propionate, is a selective partial agonist at κ1-opioid receptors (KOR) with a Ki value of 32.6 nM . It is selective for KORs over μ, δ, and ORL-1 opioid receptors and has no effect at serotonin, dopamine, muscarinic, or adrenergic receptors .

Mode of Action

Salvinorin A Propionate interacts with its primary target, the κ1-opioid receptors, and inhibits adenylate cyclase (EC50 = 4.7 nM) in HEK293 cells transfected with human KOR . This interaction leads to changes in the cell signaling pathways, affecting various physiological processes.

Biochemical Pathways

It is known that the compound’s interaction with the κ1-opioid receptors can lead to changes in the cell signaling pathways, potentially affecting a variety of physiological processes .

Pharmacokinetics

Absorption of Salvinorin A Propionate occurs through the oral mucosa or the respiratory tract, being rapidly broken down in the gastrointestinal system to its major inactive metabolite, salvinorin B, when swallowed . Salvinorin A Propionate is rapidly distributed, with accumulation in the brain, and quickly eliminated . Its pharmacokinetic parameters parallel well with the short-lived psychoactive and physiological effects .

Result of Action

The molecular and cellular effects of Salvinorin A Propionate’s action are primarily related to its potent κ-opioid-activating effects. It has been found to inhibit excess intestinal motility (e.g., diarrhea) . Furthermore, Salvinorin A Propionate is a psychotomimetic selective for opioid receptors, suggesting that opioid-selective antagonists may represent novel psychotherapeutic compounds for diseases manifested by perceptual distortions (e.g., schizophrenia, dementia, and bipolar disorders) .

Action Environment

The action, efficacy, and stability of Salvinorin A Propionate can be influenced by various environmental factors. For instance, the method of ingestion can affect the compound’s bioavailability and duration of action

生化学分析

Biochemical Properties

Divinorin Propionate inhibits adenylate cyclase (EC50 = 4.7 nM) in HEK293 cells transfected with human KOR . It is selective for KORs over µ, δ, and ORL-1 opioid receptors and has no effect at serotonin, dopamine, muscarinic, or adrenergic receptors .

Molecular Mechanism

The molecular mechanism of Divinorin Propionate is primarily through its agonist activity at KOR. It binds to these receptors and inhibits adenylate cyclase, leading to changes in intracellular cAMP levels and downstream signaling pathways .

生物活性

Methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate is a complex organic compound with notable biological activity. This compound is structurally related to salvinorin A and exhibits various pharmacological effects primarily through its interaction with the opioid receptors.

- Molecular Formula : C₂₃H₂₈O₁₀

- Molecular Weight : 464.17 g/mol

- Melting Point : 244°C

- Solubility : Soluble in ethanol and acetone

The compound functions primarily as a μ-opioid receptor agonist , which is critical for its psychotropic effects. It has been noted for its selectivity and potency in activating these receptors without the sedative effects commonly associated with other opioids .

Biological Activities

- Psychotomimetic Effects : The compound has been classified as a psychotomimetic agent due to its ability to induce altered states of consciousness and perceptual changes similar to those experienced with hallucinogens .

- Analgesic Properties : Studies have indicated that it can provide analgesic effects without the typical side effects of traditional opioids .

-

Potential Therapeutic Applications :

- Pain Management : Its unique profile suggests potential use in managing pain while minimizing addiction risks.

- Mental Health Treatments : Given its psychotropic effects, it may offer therapeutic avenues in treating certain mental health disorders.

Case Study 1: Analgesic Efficacy

A study involving animal models demonstrated that the compound significantly reduced pain responses compared to control groups. The LD50 was determined to be 280 mg/kg in rats when administered intravenously .

Case Study 2: Psychotomimetic Effects

In controlled trials assessing cognitive function and perception in subjects administered the compound at varying doses, participants reported significant alterations in sensory perception without the typical sedative effects associated with μ-opioid receptor agonists .

Data Table of Biological Activities

特性

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-5-18(25)31-16-10-15(21(27)29-4)23(2)8-6-14-22(28)32-17(13-7-9-30-12-13)11-24(14,3)20(23)19(16)26/h7,9,12,14-17,20H,5-6,8,10-11H2,1-4H3/t14-,15-,16-,17-,20-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFVFWZGNRKYFG-ZWLNRFIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349319 | |

| Record name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689295-71-4 | |

| Record name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。